

A Comprehensive Literature Review of Vogeloside Research

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Compound of Interest

Compound Name: Vogeloside

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Vogeloside, a secoiridoid glycoside, is a natural product found in various plant species, including those of the *Lonicera* genus, commonly known as honeysuckle.[1] This class of compounds has garnered significant interest in the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive review of the existing literature on **Vogeloside**, with a focus on its chemical properties, biological activities, and therapeutic potential. The information is presented to be of maximal utility to researchers, scientists, and professionals in drug development, with a structured format for data comparison, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Chemical Properties of Vogeloside

Vogeloside is characterized by its core secoiridoid structure, which is a derivative of iridoids, linked to a glucose molecule. Its chemical formula and structure are essential for understanding its interactions with biological systems.

Table 1: Chemical and Physical Properties of **Vogeloside**

Property	Value	Reference
Molecular Formula	C ₁₇ H ₂₄ O ₁₀	[PubChem CID: 14192588]
Molecular Weight	388.37 g/mol	[PubChem CID: 14192588]
IUPAC Name	(2S,3R,4S,5S,6R)-2- [[[(4aS,5R,6S)-5-ethenyl-1-oxo- 3,4,4a,5,6,7-hexahydro-1H- pyrano[3,4-c]pyran-6-yl]oxy]-6- (hydroxymethyl)oxane-3,4,5- triol	[PubChem CID: 14192588]
CAS Number	60077-47-6	[PubChem CID: 14192588]
Appearance	White to off-white powder	Commercially available data
Solubility	Soluble in methanol, ethanol, and water	Commercially available data

Biological Activities of Vogeloside

Vogeloside has been investigated for a range of biological activities, with the most prominent being its anti-inflammatory, antioxidant, and anticancer properties. The following sections summarize the key findings in these areas.

Anti-inflammatory Activity

Vogeloside has demonstrated significant anti-inflammatory effects in various studies. This activity is often attributed to its ability to modulate key inflammatory pathways.

Table 2: Anti-inflammatory Activity of **Vogeloside** and Related Compounds

Compound	Assay	Cell Line/Model	IC ₅₀ / ED ₅₀	Reference
Vogeloside	Root Inhibition	Not Applicable	38.91 µg/mL	[2]
Vogeloside	Shoot Inhibition	Not Applicable	45.72 µg/mL	[2]
Agnuside	NF-κB Inhibition	Not specified	8.9 µg/mL	[2]
Bartsioside	NF-κB Inhibition	Not specified	12 µg/mL	[2]
Fucoxanthin	IL-6 Production	LPS-induced RAW 264.7	2.19 µM	[3]
A. arpilobus extract	Anti-inflammatory	Not specified	35.73 ± 1.3 µg/mL	[4]

Note: Direct pharmacological IC₅₀ values for **Vogeloside** in standard anti-inflammatory assays are not widely reported in the available literature. The provided data for **Vogeloside** relates to its inhibitory effect on plant growth, which may suggest broader biological activity. Data for related iridoid glycosides and other natural compounds with anti-inflammatory properties are included for context.

Antioxidant Activity

The antioxidant properties of **Vogeloside** are attributed to its ability to scavenge free radicals and reduce oxidative stress. Standard assays like DPPH, ABTS, and ORAC are used to quantify this activity.

Table 3: Antioxidant Activity of Secoiridoid Glycosides and Other Natural Compounds

Compound/Extract	Assay	IC ₅₀ / EC ₅₀	Reference
M. hypoleuca (ethyl acetate fraction)	DPPH	14.31 mg/L	[5]
M. hypoleuca (ethyl acetate fraction)	ABTS	2.10 mg/L	[5]
M. hypoleuca (butanol fraction)	FRAP	0.48 mg/L	[5]
Edaravone	DPPH	4.21 µM	[6]
Edaravone	ABTS	5.52 µM	[6]
C. longa	ABTS	12.74 ± 0.27 µg/mL	[7]
Z. officinale	ABTS	28.49 ± 0.73 µg/mL	[7]

Note: Specific EC₅₀ or IC₅₀ values for **Vogeloside** in standard antioxidant assays are not readily available in the reviewed literature. The table presents data from various natural extracts and compounds to provide a benchmark for the expected antioxidant potential of glycosides.

Anticancer Activity

Emerging research suggests that **Vogeloside** may possess anticancer properties, although this area requires more in-depth investigation. Studies on related compounds provide a basis for the potential mechanisms of action.

Table 4: Anticancer Activity of Related Compounds

Compound	Cell Line	IC ₅₀	Reference
Compound 1 (Oleoyl Hybrid)	HTB-26 (Breast Cancer)	10-50 μ M	[8]
Compound 2 (Oleoyl Hybrid)	PC-3 (Prostate Cancer)	10-50 μ M	[8]
Compound 2 (Oleoyl Hybrid)	HepG2 (Hepatocellular Carcinoma)	10-50 μ M	[8]
DMEP-C	HN31 (Head and Neck Squamous Cell Carcinoma)	76.33 \pm 1.24 μ g/ml	[9]
DMEP-C	HN30 (Head and Neck Squamous Cell Carcinoma)	114.3 \pm 1.29 μ g/ml	[9]

Note: Direct IC₅₀ values for **Vogeloside** against specific cancer cell lines are not available in the current literature. The table shows data for other natural product derivatives to illustrate the potential cytotoxic concentrations.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline typical experimental protocols used in the study of **Vogeloside** and related compounds.

Isolation and Purification of Vogeloside

Vogeloside is typically isolated from the stems of *Lonicera japonica*.^[1]

- **Extraction:** The dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, at room temperature. The extraction process is repeated multiple times to ensure a high yield.

- **Solvent Partitioning:** The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. **Vogeloside**, being a polar glycoside, is expected to be enriched in the n-butanol fraction.
- **Chromatography:** The n-butanol fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
- **Further Purification:** Fractions containing **Vogeloside** are pooled and further purified using repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) until a pure compound is obtained.
- **Structure Elucidation:** The structure of the isolated **Vogeloside** is confirmed using spectroscopic methods, including ^1H NMR, ^{13}C NMR, and mass spectrometry.[\[10\]](#)

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This protocol is based on the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[\[11\]](#)

- **Cell Culture:** RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- **Cell Treatment:** Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of **Vogeloside** for 1 hour.
- **Stimulation:** Following pre-treatment, cells are stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.
- **Nitrite Measurement:** The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed and incubated at room temperature for 15 minutes.
- **Data Analysis:** The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The

IC₅₀ value is then determined from the dose-response curve.[\[11\]](#)

Western Blot for MAPK Phosphorylation

This protocol is used to assess the effect of **Vogeloside** on the phosphorylation of MAP kinases, such as ERK, JNK, and p38, which are key components of inflammatory signaling pathways.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

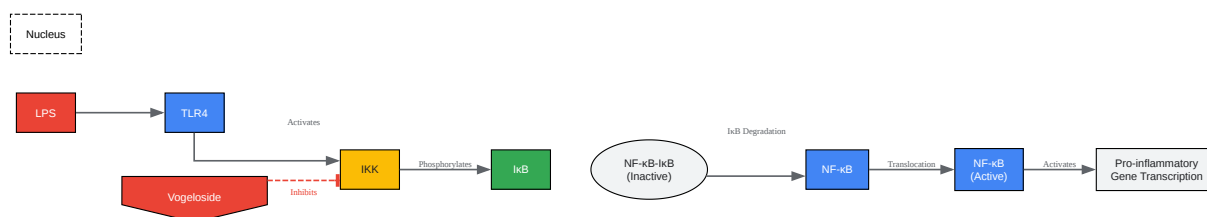
- **Cell Lysis:** After treatment with **Vogeloside** and/or a stimulant (e.g., LPS), cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** The protein concentration of the cell lysates is determined using a BCA protein assay kit.
- **SDS-PAGE:** Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
- **Blocking and Antibody Incubation:** The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target MAP kinases.
- **Secondary Antibody and Detection:** After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[\[16\]](#)
- **Densitometry:** The intensity of the bands is quantified using image analysis software, and the ratio of phosphorylated protein to total protein is calculated.

Signaling Pathways and Molecular Mechanisms

Vogeloside is hypothesized to exert its biological effects by modulating key cellular signaling pathways. While direct studies on **Vogeloside** are limited, research on related secoiridoid glycosides and flavonoids suggests the involvement of the NF- κ B and MAPK pathways.

NF- κ B Signaling Pathway

The Nuclear Factor-kappa B (NF- κ B) pathway is a central regulator of inflammation.[14][17] In its inactive state, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Upon stimulation by pro-inflammatory signals, I κ B is phosphorylated and degraded, allowing NF- κ B to translocate to the nucleus and activate the transcription of inflammatory genes. **Vogeloside** may inhibit this pathway by preventing the degradation of I κ B.

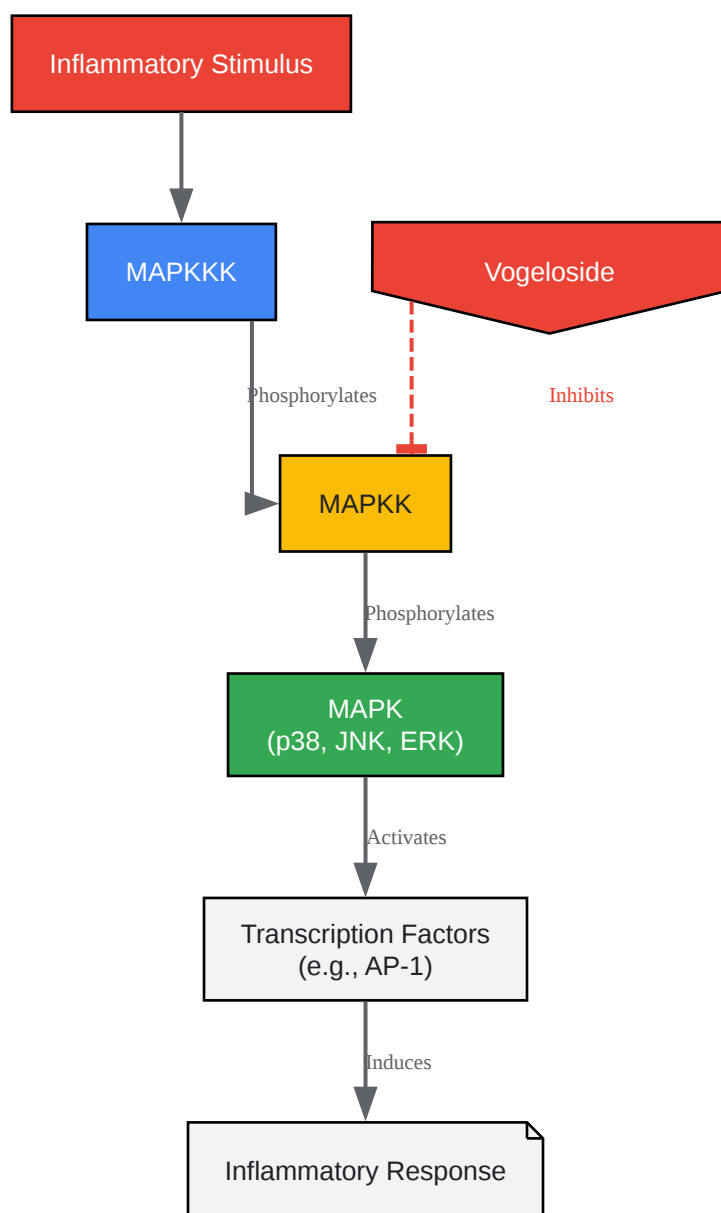


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Caption: **Vogeloside**'s potential inhibition of the NF- κ B signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is another critical pathway involved in inflammation and other cellular processes. It consists of a series of protein kinases, including ERK, JNK, and p38, that are sequentially activated by phosphorylation. **Vogeloside** may exert its effects by inhibiting the phosphorylation of these kinases.



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Caption: Postulated inhibitory effect of **Vogeloside** on the MAPK signaling cascade.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of a compound is crucial for its development as a therapeutic agent. While specific pharmacokinetic data for **Vogeloside** is scarce, studies on other secoiridoid glycosides provide valuable insights into its likely absorption, distribution, metabolism, and excretion (ADME) properties.^{[18][19][20][21]}

Generally, iridoid and secoiridoid glycosides exhibit low oral bioavailability.[18] This is often due to their hydrophilic nature and potential for degradation in the gastrointestinal tract. Following oral administration, these glycosides can be hydrolyzed by intestinal microflora to their aglycone forms, which may be more readily absorbed.[18]

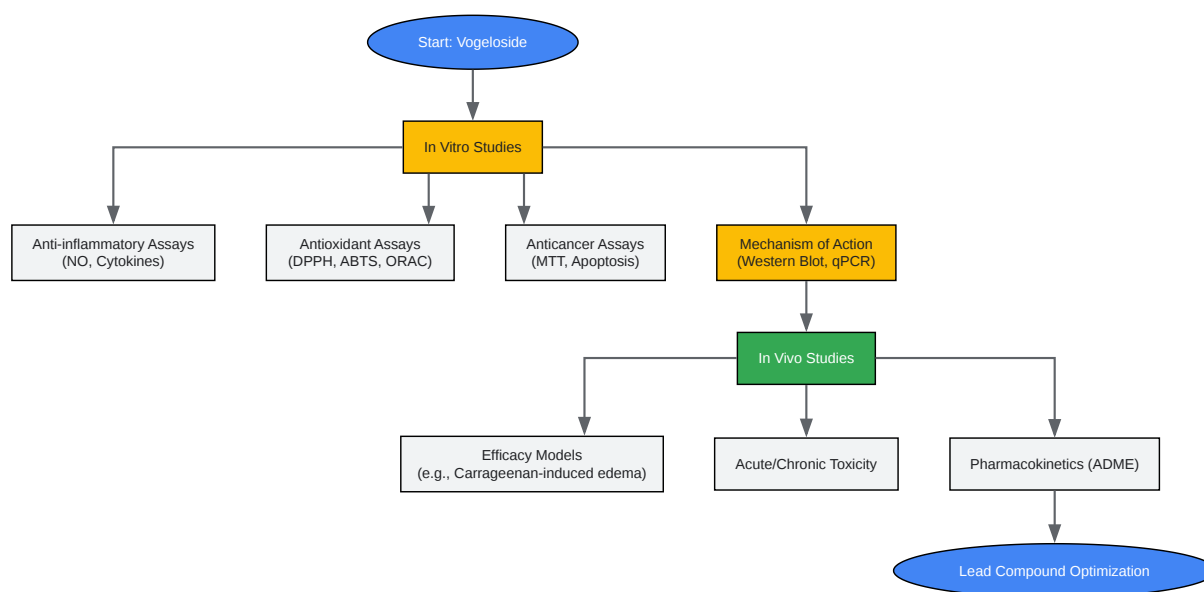
Table 5: Pharmacokinetic Parameters of Secoiridoid Glycosides in Rats (Oral Administration)

Compound	T _{max} (min)	C _{max} (ng/mL)	T _{1/2} (min)	AUC (ng·min/mL)	Reference
Swertiamarin	103.3 ± 40.3	215.1 ± 103.2	163.5 ± 40.5	48671 ± 20132	[19]
Gentiopicroside	15.0 ± 0.0	126.3 ± 35.2	58.4 ± 14.1	8632 ± 2109	[19]
Sweroside	16.7 ± 2.9	102.5 ± 28.9	109.1 ± 39.2	10873 ± 4012	[19]

Note: This table presents pharmacokinetic data for secoiridoid glycosides structurally related to **Vogeloside** to provide an estimate of its expected pharmacokinetic behavior.

Experimental Workflow for Vogeloside Research

A typical workflow for the preclinical evaluation of **Vogeloside** would involve a series of in vitro and in vivo studies to characterize its activity and safety profile.



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Caption: A generalized experimental workflow for the preclinical development of **Vogeloside**.

Conclusion and Future Directions

Vogeloside is a promising natural compound with demonstrated biological activities that warrant further investigation. The current body of literature suggests its potential as a lead compound for the development of new anti-inflammatory, antioxidant, and possibly anticancer agents. However, there are significant gaps in the research that need to be addressed. Future studies should focus on:

- Quantitative Biological Data: Generating robust IC_{50} and EC_{50} values for **Vogeloside** in a wide range of standardized pharmacological assays.

- Mechanism of Action: Elucidating the precise molecular targets and signaling pathways directly modulated by **Vogeloside**.
- Pharmacokinetics: Conducting comprehensive pharmacokinetic studies to determine the oral bioavailability, metabolic fate, and tissue distribution of **Vogeloside**.
- In Vivo Efficacy: Evaluating the therapeutic efficacy of **Vogeloside** in relevant animal models of disease.
- Synthesis: Developing efficient and scalable synthetic routes to **Vogeloside** and its analogues to facilitate further research and development.

By addressing these research gaps, the scientific community can fully unlock the therapeutic potential of **Vogeloside** and pave the way for its potential clinical application.

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